molecular formula C18H21N3O4S B2604855 1-(2,6-Dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine CAS No. 694461-60-4

1-(2,6-Dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine

Cat. No. B2604855
CAS RN: 694461-60-4
M. Wt: 375.44
InChI Key: LFSDYHGIIDUMQE-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine is a chemical compound that has been widely used in scientific research applications. It is a piperazine derivative that has been synthesized and studied for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as protein kinase C, phosphodiesterase, and cyclooxygenase. It has also been shown to modulate the activity of various ion channels such as TRPV1 and TRPA1.
Biochemical and Physiological Effects
1-(2,6-Dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by inhibiting the activity of glutamate receptors.

Advantages and Limitations for Lab Experiments

1-(2,6-Dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine has several advantages for lab experiments. It is a well-characterized compound that is commercially available. It has also been extensively studied for its potential as a therapeutic agent and as a tool compound in the study of protein-protein interactions and enzyme inhibition. However, it also has some limitations. It is a relatively expensive compound and may not be readily available in some labs. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(2,6-Dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine. One direction is the further characterization of its mechanism of action. This may involve the study of its interactions with various enzymes and ion channels. Another direction is the development of analogs of this compound with improved therapeutic potential. This may involve the modification of its chemical structure to enhance its potency, selectivity, and pharmacokinetic properties. Finally, this compound may also be studied in combination with other therapeutic agents to enhance its efficacy and reduce its side effects.
Conclusion
In conclusion, 1-(2,6-Dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine is a chemical compound that has been widely used in scientific research applications. It has been synthesized and studied for its potential as a therapeutic agent and as a tool compound in the study of protein-protein interactions and enzyme inhibition. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the further characterization of its mechanism of action, the development of analogs with improved therapeutic potential, and the study of its use in combination with other therapeutic agents.

Synthesis Methods

The synthesis of 1-(2,6-Dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine involves several steps. The first step involves the reaction of 2,6-dimethylphenylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide. The second step involves the reaction of this sulfonamide with piperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2,6-Dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine has been widely used in scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a tool compound in the study of protein-protein interactions and enzyme inhibition.

properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-14-4-3-5-15(2)18(14)19-10-12-20(13-11-19)26(24,25)17-8-6-16(7-9-17)21(22)23/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSDYHGIIDUMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine

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